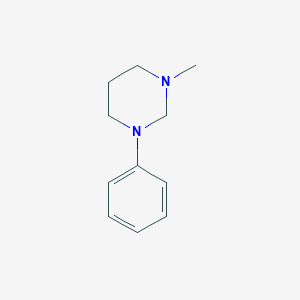![molecular formula C10H10ClN3O2S B14217863 5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine CAS No. 831218-56-5](/img/structure/B14217863.png)
5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a benzenesulfonyl group, a chloro group, and a triazine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine typically involves the reaction of benzenesulfonyl chloride with appropriate triazine derivatives. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to chlorinate benzenesulfonic acid or its salts . The reaction is carried out under controlled temperature conditions, usually between 170°C and 180°C, to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorosulfonic acid and benzene . The reaction is conducted in large reactors with continuous stirring and temperature control to maintain the desired reaction conditions and maximize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonate esters.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives .
Applications De Recherche Scientifique
5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine involves its interaction with molecular targets and pathways. The compound can induce apoptosis in cancer cells by activating caspases and increasing the early apoptotic population of cells . It may also interact with enzymes and proteins involved in cellular signaling pathways, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine include:
- 5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole
- 4-[[4-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxy-anilino]-5-chloro-pyrimidin-4-yl]amino]anilino]methyl]benzenesulfonyl fluoride
Uniqueness
This compound is unique due to its specific chemical structure, which combines a benzenesulfonyl group, a chloro group, and a triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Propriétés
Numéro CAS |
831218-56-5 |
|---|---|
Formule moléculaire |
C10H10ClN3O2S |
Poids moléculaire |
271.72 g/mol |
Nom IUPAC |
5-[benzenesulfonyl(chloro)methyl]-2,5-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C10H10ClN3O2S/c11-10(9-6-13-14-7-12-9)17(15,16)8-4-2-1-3-5-8/h1-7,9-10H,(H,12,14) |
Clé InChI |
IPHFLXDXPONNSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C(C2C=NNC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol](/img/structure/B14217780.png)

![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)
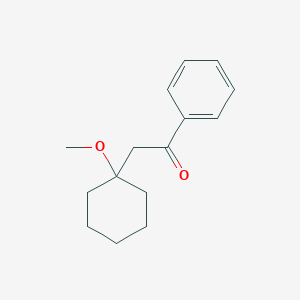
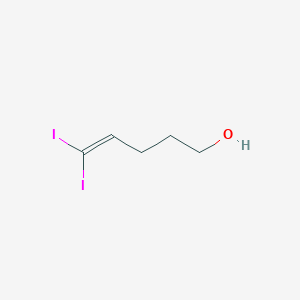
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)
![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
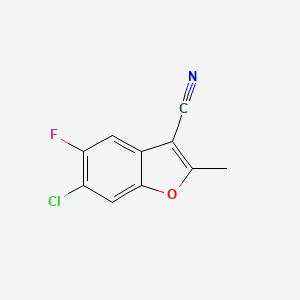
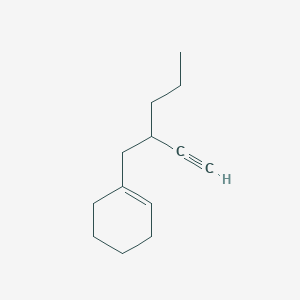
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)

